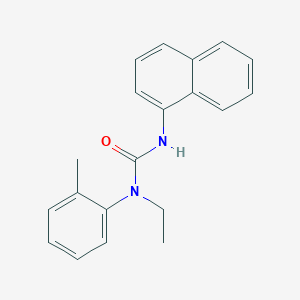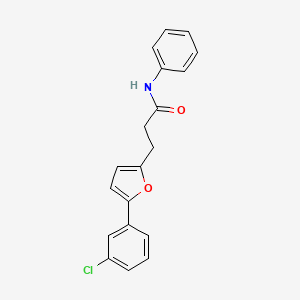![molecular formula C72H90O6 B11943291 Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- CAS No. 61160-97-2](/img/structure/B11943291.png)
Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-: is a complex organic compound with the molecular formula C72H90O6 and a molecular weight of 1051.5 g/mol This compound is characterized by the presence of six tert-butylphenoxy groups attached to a benzene ring through methylene linkers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- typically involves the reaction of benzene with 4-(1,1-dimethylethyl)phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogens, alkylating agents, acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study the interactions between large organic molecules and biological macromolecules such as proteins and nucleic acids .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug design and development. Its structural features allow for the attachment of various pharmacophores, making it a versatile candidate for drug discovery .
Industry: In the industrial sector, Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butylphenoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparison with Similar Compounds
- Benzene, 1-(1,1-dimethylethyl)-4-phenoxy-
- Benzene, 1-(1,1-dimethylethyl)-4-ethyl-
- Benzene, 1,4-bis(1,1-dimethylethyl)-
Comparison: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is unique due to the presence of six tert-butylphenoxy groups, which significantly enhance its steric bulk and influence its chemical reactivity. In contrast, similar compounds like Benzene, 1-(1,1-dimethylethyl)-4-phenoxy- and Benzene, 1-(1,1-dimethylethyl)-4-ethyl- have fewer substituents, resulting in different physical and chemical properties. The increased number of substituents in Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- also provides more sites for potential functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
61160-97-2 |
|---|---|
Molecular Formula |
C72H90O6 |
Molecular Weight |
1051.5 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[(4-tert-butylphenoxy)methyl]benzene |
InChI |
InChI=1S/C72H90O6/c1-67(2,3)49-19-31-55(32-20-49)73-43-61-62(44-74-56-33-21-50(22-34-56)68(4,5)6)64(46-76-58-37-25-52(26-38-58)70(10,11)12)66(48-78-60-41-29-54(30-42-60)72(16,17)18)65(47-77-59-39-27-53(28-40-59)71(13,14)15)63(61)45-75-57-35-23-51(24-36-57)69(7,8)9/h19-42H,43-48H2,1-18H3 |
InChI Key |
WKCZJODMBMMENK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)C(C)(C)C)COC4=CC=C(C=C4)C(C)(C)C)COC5=CC=C(C=C5)C(C)(C)C)COC6=CC=C(C=C6)C(C)(C)C)COC7=CC=C(C=C7)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



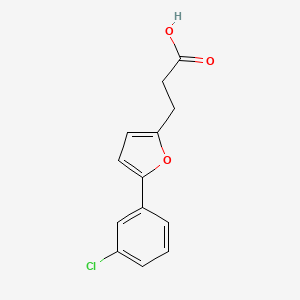


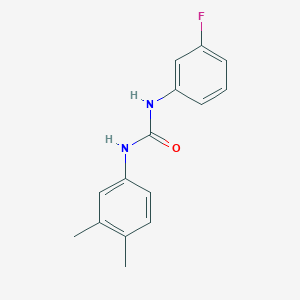



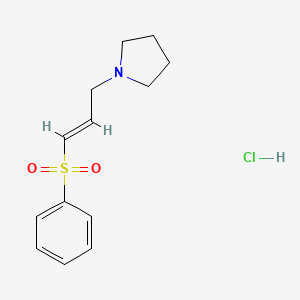
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)


